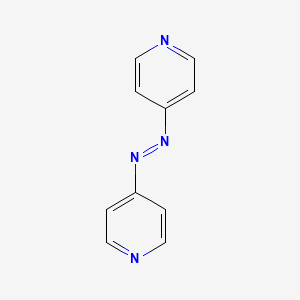

(E)-1,2-di(pyridin-4-yl)diazene

Overview

Description

(E)-1,2-di(pyridin-4-yl)diazene, also known as this compound, is a useful research compound. Its molecular formula is C10H8N4 and its molecular weight is 184.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that (E)-1,2-di(pyridin-4-yl)diazene may also interact with various biological targets.

Mode of Action

It is known that diazines, a class of compounds to which this compound belongs, exhibit enamide-like character, allowing for electrophilic substitution . This suggests that this compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Compounds with similar structures have been shown to exhibit various biological activities, suggesting that this compound may also influence multiple biochemical pathways .

Pharmacokinetics

A study on similar compounds suggests that they display desirable adme profiles with parameters within an acceptable range .

Result of Action

It is known that similar compounds can form polymeric chains via azo bonds, which are situated about inversion centres . This suggests that this compound may also have similar effects at the molecular and cellular levels.

Action Environment

It is known that similar compounds can form supramolecular layers which are packed parallel to certain planes , suggesting that the action of this compound may also be influenced by environmental factors.

Biological Activity

(E)-1,2-di(pyridin-4-yl)diazene is a diazene derivative with the molecular formula C10H8N4 and a molecular weight of 184.2 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to its structural similarities with other biologically active compounds.

Overview of Biological Activity

Research indicates that compounds with structures similar to this compound exhibit a range of biological activities, including antimicrobial, anticancer, and antioxidant properties. The biological mechanisms are largely attributed to the presence of the diazene functional group, which can participate in various biochemical pathways.

- Target Interactions : Similar compounds have been shown to interact with multiple biological targets, including receptors and enzymes. The binding affinity is often enhanced due to the azo (-N=N-) group present in the structure, which allows for electrophilic substitution reactions .

- Biochemical Pathways : The compound may influence several biochemical pathways by acting as a ligand for metal ions or by forming polymeric structures that can modulate biological responses .

- Pharmacokinetics : Preliminary studies on analogous compounds suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles, indicating potential viability for therapeutic applications.

Antimicrobial Activity

A study examining the antimicrobial properties of pyridine derivatives indicated that this compound could inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Potential

Research has highlighted that diazene derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This oxidative stress leads to cellular damage and ultimately cell death . The specific activity of this compound against different cancer cell lines remains an area for further exploration.

Coordination Chemistry

The compound has been utilized as a ligand in coordination chemistry, forming stable complexes with various metal ions. These complexes have shown enhanced catalytic activity and stability compared to their non-coordinated counterparts .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting its potential as an antibacterial agent.

| Concentration (µg/mL) | S. aureus Viability (%) | E. coli Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 50 | 80 | 85 |

| 100 | 40 | 50 |

| 200 | 10 | 20 |

Case Study 2: Anticancer Activity

In vitro assays conducted on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell proliferation. At a concentration of 50 µM, cell viability dropped to approximately 30% compared to control groups.

| Treatment (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 90 |

| 25 | 60 |

| 50 | 30 |

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound has the molecular formula and a molecular weight of 184.2 g/mol. Its structure allows for unique interactions due to the presence of diazene (azo) moieties, which enable electrophilic substitution reactions. This property is crucial for its role in forming coordination complexes and polymers.

Target of Action

Similar diazene derivatives have been shown to bind with high affinity to various biological receptors, suggesting that (E)-1,2-di(pyridin-4-yl)diazene may exhibit similar behavior in biochemical pathways. The compound's ability to form polymeric chains via azo bonds also indicates its potential in materials science.

The compound's ability to form supramolecular layers has implications for the development of advanced materials. Research indicates that these layers can be packed parallel to specific planes, which is beneficial for applications in electronics and photonics. The flexibility induced by the diazene moiety allows for the deformation of structures under external stimuli, making it suitable for smart materials .

Case Studies

- Coordination Complexes : A study showcased the use of this compound in creating stable silver coordination complexes that exhibited unique optical properties due to their structural arrangements .

- Polymeric Materials : Research demonstrated that compounds with similar azo functionalities could form polymeric networks that enhanced mechanical properties and thermal stability .

- Antimicrobial Activity : Although direct studies on this compound are scarce, related compounds have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration of this compound's biological potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-1,2-di(pyridin-4-yl)diazene, and how is its purity validated?

- Synthesis : The ligand is synthesized via azo-coupling reactions, as described in the preparation of trans-4,4′-azobispyridine derivatives. A common method involves diazonium salt intermediates under controlled pH and temperature conditions to favor the (E)-isomer .

- Characterization : Purity is confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Single-crystal X-ray diffraction (SCXRD) is critical for structural validation, with refinement performed using SHELXL . Key metrics include bond lengths (e.g., N=N ~1.25 Å) and angles (e.g., pyridyl ring planarity) .

Q. What spectroscopic techniques are most effective for analyzing the electronic properties of this compound?

- UV-Vis Spectroscopy : Reveals π→π* transitions in the azo group (~350–400 nm) and charge-transfer interactions in metal complexes .

- Cyclic Voltammetry (CV) : Quantifies redox activity, particularly the ligand’s ability to stabilize metal centers in varying oxidation states (e.g., Cu(I)/Cu(II)) .

- Solid-State NMR : Resolves molecular dynamics in coordination polymers, such as hydrogen bonding and ligand mobility .

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and what structural motifs dominate its complexes?

- Coordination Modes : The ligand acts as a bridging spacer via its pyridyl N atoms. In copper(II) complexes, it forms distorted octahedral geometries with two symmetry-equivalent ligands and aqua ligands .

- Structural Features : Polymeric chains are common, stabilized by azo bonds and hydrogen bonding (e.g., O–H⋯O interactions with perchlorate counterions). Displacement parameters (ADPs) from SCXRD highlight dynamic disorder in solvent molecules .

- Case Study : In Cu(C₁₀H₈N₄)₃(H₂O)₂₂, the Cu²⁺ center lies on a twofold axis, with Jahn-Teller distortions evident in axial elongation .

Q. How can crystallographic data inconsistencies be resolved during refinement of this compound complexes?

- Validation Tools : SHELX programs (e.g., SHELXL) are used for refinement, with validation via R factors (e.g., R₁ < 0.05 for high-quality datasets). PLATON checks for missed symmetry and twinning .

- Disorder Handling : For disordered perchlorate anions (occupancy ratio 0.536:0.464), restraints on bond lengths and angles are applied. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯O) .

Q. What design principles optimize the integration of this compound into metal-organic frameworks (MOFs)?

- Ligand Geometry : The linear, rigid structure promotes 1D or 2D frameworks. In SIFSIX-14-Cu-i, the ligand bridges Cu nodes, creating pores (~0.34 nm) with high surface area (~400 m²/g) .

- Functionalization : Substituents on pyridyl rings (e.g., electron-withdrawing groups) modulate electronic properties for applications in gas storage or catalysis .

- Stability : Thermal gravimetric analysis (TGA) confirms framework stability up to 300°C, critical for electrochemical applications .

Properties

IUPAC Name |

dipyridin-4-yldiazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c1-5-11-6-2-9(1)13-14-10-3-7-12-8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPMSLUFFIXCDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N=NC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70285862 | |

| Record name | 4,4'-Azodipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2632-99-7 | |

| Record name | 4,4'-Azodipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 4,4'-azobis- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.